2-Ethyl-5-hydroxyhexanoic acid
Description
2-Ethyl-5-hydroxyhexanoic acid (CAS: Not explicitly provided in evidence) is a hydroxylated carboxylic acid primarily recognized as a metabolite of plasticizers such as di-2-ethylhexyl adipate (DEHA) and di-2-ethylhexyl phthalate (DEHP). Structurally, it features a six-carbon backbone with an ethyl group at the second carbon and a hydroxyl group at the fifth carbon (Figure 1). This compound is formed via ω-1 oxidation of the 2-ethylhexyl side chain during the metabolic breakdown of DEHA and DEHP in humans and experimental animals .
In human studies, this compound accounts for approximately 2.6–3.5% of administered DEHA doses in urine, with an elimination half-life of ~1.5 hours .
Properties
IUPAC Name |
2-ethyl-5-hydroxyhexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-3-7(8(10)11)5-4-6(2)9/h6-7,9H,3-5H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFNVTSMPXIGRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80973627 | |
| Record name | 2-Ethyl-5-hydroxyhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80973627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58045-81-1 | |
| Record name | 5-Hydroxy-2-ethylhexanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058045811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-5-hydroxyhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80973627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-HYDROXY-2-ETHYLHEXANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H7HC8WN2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
2-Ethylhexanoic Acid
Structure: Lacks the hydroxyl group at the fifth carbon, terminating in a carboxylic acid group. Metabolism: Formed via direct hydrolysis of DEHA, 2-ethylhexanoic acid is a primary metabolite, constituting 8.6% of excreted DEHA-derived compounds in humans . Unlike 2-Ethyl-5-hydroxyhexanoic acid, it undergoes minimal further oxidation. Biomarker Specificity: Also nonspecific, as it is shared across multiple 2-ethylhexyl-containing compounds .
2-Ethyl-5-oxohexanoic Acid
Structure: Features a ketone group at the fifth carbon instead of a hydroxyl group. Metabolism: Derived from the oxidation of this compound, this compound represents a downstream metabolite in the ω-1 oxidation pathway. It is identified in rodent studies as a product of β-oxidation . Analytical Relevance: Its presence indicates advanced metabolic processing of 2-ethylhexyl derivatives but lacks specificity for DEHA or DEHP.
2-Ethyl-3-hydroxyhexanoic Acid
Structure: Hydroxyl group at the third carbon. Metabolism: Generated via β-oxidation of 2-ethylhexanoic acid in rodents, this compound highlights positional isomerism’s impact on metabolic fate. The 3-hydroxy group may interfere with further β-oxidation, altering excretion kinetics .
5-Hexenoic Acid, 2-ethyl (CAS 137018-47-4)
Structure: Contains a double bond at the fifth carbon. Limited data exist on its metabolic role, but structural analogs suggest it may undergo hydration or epoxidation .
Metabolic and Excretion Profiles
Table 1: Key Metabolic and Excretion Characteristics
| Compound | Parent Source | Urinary Excretion (%) | Half-Life (Hours) | Specificity |
|---|---|---|---|---|
| This compound | DEHA, DEHP | 2.6–3.5 | 1.5 | Non-specific |
| 2-Ethylhexanoic acid | DEHA | 8.6 | 1.65 | Non-specific |
| MEHHP* | DEHP | ~20–30 (rodents) | N/A | DEHP-specific |
*Mono-2-ethyl-5-hydroxyhexyl phthalate (MEHHP), a DEHP-specific metabolite, is included for contrast .
Physicochemical Properties and Implications
- Polarity: The hydroxyl group in this compound enhances polarity compared to 2-Ethylhexanoic acid, facilitating renal excretion. However, its lower excretion percentage (2.6–3.5% vs. 8.6%) suggests extensive conjugation (e.g., glucuronidation) or further metabolism .
- Stability: The 5-hydroxy group may render it susceptible to oxidation, forming 2-Ethyl-5-oxohexanoic acid, whereas 2-Ethylhexanoic acid remains stable under physiological conditions .
Biomarker Specificity and Analytical Challenges
This compound’s nonspecificity limits its use in distinguishing DEHA from DEHP exposure. DEHP-specific metabolites like MEHHP and MECPP (mono-2-ethyl-5-carboxypentyl phthalate) are preferred for targeted biomonitoring . Analytical methods must differentiate positional isomers (e.g., 3-hydroxy vs. 5-hydroxy derivatives) using advanced chromatography and mass spectrometry .
Q & A
Basic Research Questions
Q. How is 2-Ethyl-5-hydroxyhexanoic acid synthesized in laboratory settings?
- Methodological Answer : The compound is primarily synthesized via oxidative metabolism of 2-ethylhexanol or related plasticizers (e.g., DEHP or DEHA). For instance, in rodent models, 2-ethylhexanol undergoes ω-1 oxidation to yield this compound as a key intermediate metabolite . Laboratory synthesis may also involve controlled oxidation of 2-ethylhexanol using enzymatic or chemical catalysts, with purification via column chromatography .
Q. What analytical techniques are used to identify this compound in biological samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard methods. For example, in human urine studies, deuterium-labeled DEHA was administered, and metabolites were quantified using GC-MS with a detection limit of 0.1 µg/L . High-resolution mass spectrometry (HRMS) is recommended to resolve co-eluting isomers .
Q. What is the biological significance of this compound in toxicology studies?
- Methodological Answer : It serves as a biomarker for exposure to plasticizers like DEHA and DEHP. In humans, it accounts for ~2.6% of urinary metabolites after DEHA ingestion, with a half-life of 1.5 hours . Its presence indicates incomplete hydrolysis of parent compounds, aiding in risk assessment of endocrine-disrupting chemicals .
Advanced Research Questions
Q. How do metabolic pathways of this compound differ between in vitro and in vivo models?
- Methodological Answer : In vitro models (e.g., liver microsomes) show rapid β-oxidation to 2-ethyl-5-ketohexanoic acid, while in vivo rat studies reveal additional ω-oxidation products (e.g., 2-ethyl-1,6-hexanedioic acid). Discrepancies arise from tissue-specific enzyme distribution; for example, intestinal homogenates metabolize DEHA 10× faster than hepatic systems . Experimental design must account for interspecies differences in cytochrome P450 activity .
Q. What challenges exist in distinguishing this compound from structurally similar metabolites in biological matrices?
- Methodological Answer : Co-elution with isomers like 2-ethyl-3-hydroxyhexanoic acid (a β-oxidation product) complicates analysis. Advanced HRMS with a resolution >25,000 (e.g., Q-Exactive Orbitrap) and isotopic labeling (e.g., deuterated standards) are critical. A 2025 study resolved these using a C18 column with 0.1% formic acid gradient elution .
Q. Why is this compound considered a nonspecific biomarker, and how can this limitation be addressed?
- Methodological Answer : It is a metabolite of multiple 2-ethylhexyl-containing compounds (e.g., DEHA, DEHP), making exposure source attribution impossible. Researchers must pair it with parent compound-specific biomarkers (e.g., mono-2-ethylhexyl adipate for DEHA) . Novel methods like stable isotope tracer assays in cohort studies improve specificity .
Q. How does experimental design influence the recovery of this compound in metabolic studies?
- Methodological Answer : Dose timing and sample collection intervals are critical. In human trials, >90% of metabolites are excreted within 24 hours, but delayed sampling (e.g., >36 hours) risks false negatives . For rodent studies, sequential sacrifice at 6, 12, and 24 hours post-exposure optimizes metabolite profiling .
Data Contradictions and Research Gaps
Q. What discrepancies exist between reported metabolite recovery rates in human vs. animal studies?
- Methodological Answer : Humans excrete 12.1% of ingested DEHA as this compound, while rats excrete <5% due to faster β-oxidation . These differences highlight the need for cross-species validation in toxicokinetic models.
Q. How do conflicting data on oxidative byproducts impact mechanistic studies of this compound?
- Methodological Answer : Some studies report 2-ethyl-5-hexeneoic acid as a secondary metabolite, while others attribute it to artifact formation during GC-MS derivatization . Using LC-MS without derivatization and spiking with synthetic standards reduces false positives .
Tables
Table 1 : Key Metabolites of DEHA/DEHP and Analytical Challenges
| Metabolite | Source Compound | Detection Method | Key Challenge |
|---|---|---|---|
| This compound | DEHA, DEHP | GC-MS/LC-MS | Co-elution with β-oxidation products |
| Mono-2-ethylhexyl adipate | DEHA | HRMS | Low abundance in urine (<0.7%) |
Table 2 : Half-Lives of this compound in Exposure Studies
| Model | Half-Life (Hours) | Dose (mg/kg) | Reference |
|---|---|---|---|
| Human | 1.5 | 0.5 | |
| Rat | 0.8 | 50 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
